molecular formula C10H9N3O4S B8333039 4-cyclopropyl-7-nitro-4H-1,2,4-benzothiadiazine 1,1-dioxide

4-cyclopropyl-7-nitro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B8333039
M. Wt: 267.26 g/mol
InChI Key: KRHUFIMDQXIOCY-UHFFFAOYSA-N
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Patent
US07741320B2

Procedure details

In a round-bottom flask, a mixture of 2-cyclopropylamino-5-nitrobenzenesulphonamide (5 g), originating from the Step above, and ethyl orthoformate (50 mL) is heated in the open state at 130° C. for 3 hours. The suspension obtained is cooled on an ice bath and the insoluble material is collected by filtration, washed with ether and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=2[S:14]([NH2:17])(=[O:16])=[O:15])[CH2:3][CH2:2]1.[CH:18]([O-])([O-])OCC>>[CH:1]1([N:4]2[C:5]3[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=3[S:14](=[O:16])(=[O:15])[N:17]=[CH:18]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Step Two
Name
ethyl orthoformate
Quantity
50 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
the insoluble material is collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C=NS(C2=C1C=CC(=C2)[N+](=O)[O-])(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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